
2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline est un composé chimique de formule moléculaire C13H18N2O. Il se caractérise par la présence d'un groupe cyclopropyle lié à un cycle pipéridine, qui est lui-même lié à une partie aniline par un atome d'oxygène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline implique généralement les étapes suivantes :
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe cyclopropyle : Le groupe cyclopropyle est introduit par une réaction de cyclopropanation, qui peut être réalisée à l'aide de réactifs tels que le diazométhane ou le cyclopropylcarbène.
Couplage avec l'aniline : La dernière étape consiste à coupler l'intermédiaire cyclopropylpipéridine avec l'aniline.
Méthodes de production industrielle
La production industrielle de la this compound peut impliquer l'optimisation des voies de synthèse mentionnées ci-dessus afin de garantir un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs efficaces, de conditions réactionnelles contrôlées et de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide de réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : La partie aniline peut subir des réactions de substitution aromatique électrophile, telles que la nitration, la sulfonation et l'halogénation.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nitration à l'aide d'un mélange d'acide nitrique concentré et d'acide sulfurique.
Principaux produits formés
Oxydation : Formation des dérivés nitro ou hydroxy correspondants.
Réduction : Formation de dérivés aminés.
Substitution : Formation de dérivés aniline substitués.
Applications de la recherche scientifique
La this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudiée pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée comme un candidat médicament potentiel pour diverses applications thérapeutiques.
Industrie : Utilisée dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Applications De Recherche Scientifique
2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-((1-Cyclopropylpiperidin-4-yl)oxy)benzène
- 2-((1-Cyclopropylpiperidin-4-yl)oxy)phénol
Unicité
La 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline est unique en raison de la présence à la fois d'un groupe cyclopropyle et d'un cycle pipéridine, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité structurale en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
2-(1-cyclopropylpiperidin-4-yl)oxyaniline |
InChI |
InChI=1S/C14H20N2O/c15-13-3-1-2-4-14(13)17-12-7-9-16(10-8-12)11-5-6-11/h1-4,11-12H,5-10,15H2 |
Clé InChI |
KBMLNFOSTKBRMR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCC(CC2)OC3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


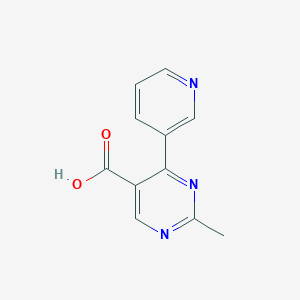
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11780544.png)
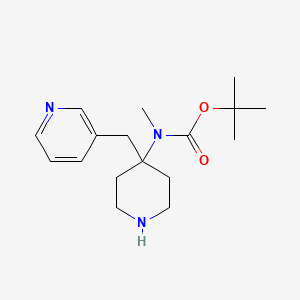
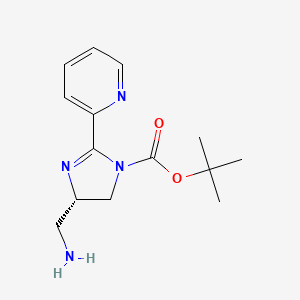
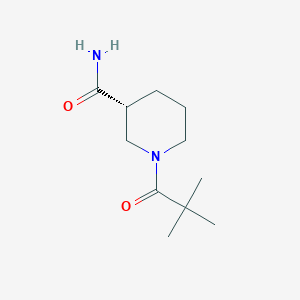
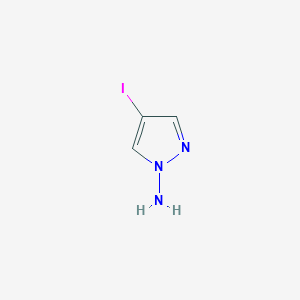





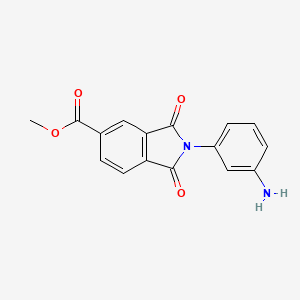

![(3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B11780602.png)
